(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C23H15ClN2O4S2 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15ClN2O4S2/c1-30-14-8-9-15-17(11-14)32-23(25-15)26-19(12-4-6-13(24)7-5-12)18(21(28)22(26)29)20(27)16-3-2-10-31-16/h2-11,19,28H,1H3 |
InChI Key |
AIYFGPWBSCABBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
The reaction proceeds through a Mannich-type mechanism, forming a 3-pyrroline-2-one intermediate, which undergoes oxidation to yield the dione. DFT calculations confirm that ethanol solvent stabilizes transition states, favoring a ΔG‡ of 22.3 kcal/mol for the rate-determining step.
Formation of the Hydroxy(thiophen-2-yl)methylidene Group
The 4-position is functionalized via Knoevenagel condensation between the pyrrolidine-2,3-dione and thiophene-2-carbaldehyde.
Critical Factors:
- Base : Piperidine or ammonium acetate.
- Solvent : Ethanol or acetic acid.
- Stereoselectivity : The (4E) configuration is favored in polar protic solvents due to intramolecular hydrogen bonding.
Reaction monitoring via in situ NMR reveals complete conversion within 6 hours at 50°C. The product is stabilized by a six-membered hydrogen-bonded ring, as confirmed by X-ray crystallography in analogous compounds.
The (4E) configuration arises from kinetic control during the Knoevenagel step. Computational models (B3LYP/6-31G) indicate a 3.1 kcal/mol preference for the *E-isomer over the Z-isomer due to reduced steric clash between the thiophene and chlorophenyl groups.
Purification and Characterization
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from methanol.
Characterization Data :
- HRMS (ESI) : m/z 513.0924 [M+H]⁺ (calc. 513.0918).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.31 (dd, J = 5.2 Hz, 1H, thiophene), 6.95 (s, 1H, benzothiazole).
- IR (KBr) : 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
Applications and Derivatives
The compound serves as a precursor for bioactive molecules targeting antimicrobial and anti-inflammatory pathways. Structural analogs exhibit IC₅₀ values <10 μM against Staphylococcus aureus and Escherichia coli.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of diols from the carbonyl groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its multiple functional groups.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Binding: It can be used in studies of protein-ligand interactions.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: It may exhibit antimicrobial properties against a range of pathogens.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a. Phenyl Group Modifications
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Dichloro and methoxy substituents significantly alter logP and solubility.
- Hydroxyl groups improve solubility but may reduce metabolic stability .
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare this compound and its derivatives?
A1. The compound’s synthesis typically involves multistep reactions, such as Knoevenagel condensation (for forming the arylidene-thiazolidinedione moiety) and cyclization steps. For example:
- Step 1 : Condensation of a thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2 hours) to form thiazolidinone intermediates .
- Step 2 : Subsequent reactions with substituted benzothiazoles or thiophene derivatives to introduce the pyrrolidine-2,3-dione core. Optimized conditions (e.g., catalyst reuse, solvent selection) are critical for yield improvement. Diisopropyl ethyl ammonium acetate (DIPEAc) has been reported as a recyclable catalyst for similar thiazolidinedione syntheses, achieving moderate-to-good yields (55–85%) over four cycles .
Q. Q2. How can researchers confirm the stereochemical configuration (e.g., 4E geometry) of this compound?
A2. Advanced spectroscopic techniques are essential:
- X-ray crystallography : Resolves absolute configuration (e.g., crystal packing via N–H···O/S hydrogen bonds, as seen in related pyrazolone-thiophene hybrids ).
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish E/Z isomerism in the methylidene group. For example, a coupling constant >12 Hz typically indicates trans (E) geometry in conjugated systems .
- Computational modeling : DFT calculations (e.g., using Gaussian) can predict stability of stereoisomers and align with experimental data .
Advanced Research Questions
Q. Q3. How can contradictory biological activity data for this compound be resolved across studies?
A3. Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized purity protocols : HPLC-MS (>95% purity) and elemental analysis to rule out byproducts.
- Dose-response curves : Compare EC50/IC50 values across cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type specificity.
- Metabolic stability assays : Test for degradation in serum-containing media (e.g., 24-hour incubation at 37°C) .
Q. Q4. What experimental designs are optimal for evaluating this compound’s inhibition of phospholipase A2 (PLA2) or COX-2?
A4. Key methodologies include:
- Enzyme kinetics : Use fluorogenic substrates (e.g., DQ Red BSA for PLA2) to measure inhibition constants () under varying pH/temperature.
- Molecular docking : Align the compound’s structure (PDB ID: 1CX2 for PLA2) to predict binding interactions, focusing on the chlorophenyl and benzothiazole moieties .
- In vivo validation : Zebrafish inflammation models can assess COX-2 inhibition via prostaglandin E2 (PGE2) ELISA .
Q. Q5. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
A5. Systematic modifications and assays:
- Core substitutions : Replace the 6-methoxybenzothiazole with other heterocycles (e.g., pyridyl, quinoline) to probe electronic effects.
- Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent hydrophobicity (clogP) with activity. For example, bulky groups at the 4-chlorophenyl position may enhance membrane permeability .
- ADMET profiling : Assess solubility (shake-flask method), cytochrome P450 inhibition (CYP3A4 assay), and hERG binding to prioritize lead compounds .
Q. Q6. What strategies resolve challenges in crystallizing this compound for X-ray studies?
A6. Common approaches include:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to optimize crystal growth.
- Seeding : Introduce microcrystals from analogous compounds (e.g., pyrazolone-thiophene hybrids ).
- Temperature gradients : Slow cooling (0.1°C/min) from 50°C to 4°C promotes ordered lattice formation.
Q. Q7. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
A7. Key steps involve:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian) to identify electrophilic sites (e.g., the pyrrolidine-2,3-dione carbonyl).
- MD simulations : Simulate interactions with water or thiols (e.g., glutathione) to predict hydrolysis or Michael addition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
